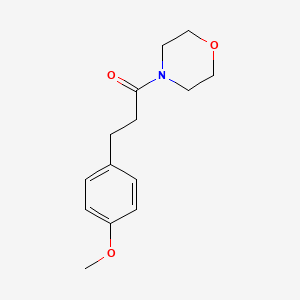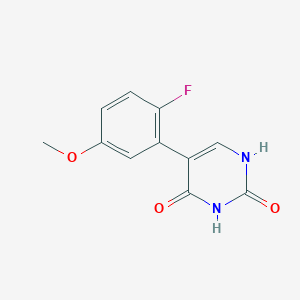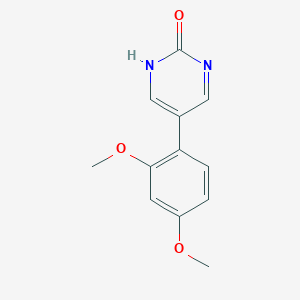
1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one (MMPP) is a versatile compound that is used in a variety of applications in scientific research and laboratory experiments. MMPP is a synthetic compound, and has a wide range of properties that make it a useful compound for many applications.
Aplicaciones Científicas De Investigación
1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including pyrrolidines, 2-pyrrolidinones, and β-lactams. 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one has also been used in the synthesis of a variety of drugs, including opioids, anticonvulsants, and anti-inflammatory drugs. In addition, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one has been used in the synthesis of a variety of polymers, including polyamides, polyurethanes, and polyesters.
Mecanismo De Acción
1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one is a versatile compound that can act as an electron-donating group or an electron-withdrawing group, depending on the reaction conditions. In the presence of an acid catalyst, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one can act as an electron-donating group, allowing it to act as a nucleophile in a variety of reactions. In the presence of a base catalyst, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one can act as an electron-withdrawing group, allowing it to act as an electrophile in a variety of reactions.
Biochemical and Physiological Effects
1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one has a wide range of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one has been shown to have antioxidant and anti-inflammatory effects, and has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one is a versatile compound that has a wide range of applications in scientific research and laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized in a variety of ways. In addition, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one is a relatively stable compound, and is not easily degraded by heat or light. However, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one is a relatively toxic compound, and should be handled with caution in laboratory experiments.
Direcciones Futuras
1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one is a versatile compound that has many potential applications in scientific research and laboratory experiments. In the future, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one could be used to synthesize a variety of compounds, including drugs, polymers, and other materials. In addition, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one could be used to study the biochemical and physiological effects of compounds, and could be used to develop new drugs and treatments. Finally, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one could be used to develop new methods of synthesis, and could be used to develop new catalysts and reagents.
Métodos De Síntesis
1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one can be synthesized from a variety of starting materials. The most common method for synthesizing 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one is the reaction of 4-methoxyphenol with 4-morpholine in the presence of an acid catalyst. The reaction yields 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one as a white solid and can be purified by recrystallization. Other methods of synthesis have also been developed, including the reaction of 4-methoxyphenol with 4-morpholine-2-carboxylic acid, the reaction of 4-methoxyphenol with 4-cyanomorpholine, and the reaction of 4-methoxyphenol with 4-chloromorpholine.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-13-5-2-12(3-6-13)4-7-14(16)15-8-10-18-11-9-15/h2-3,5-6H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYLQVDGDCFVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-morpholinopropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6285763.png)

![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%](/img/structure/B6285780.png)


